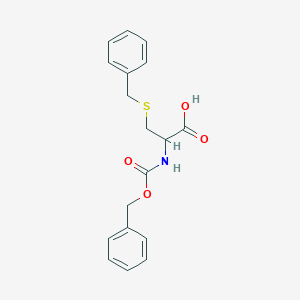

Z-Cys(Bzl)-OH

概要

説明

Z-Cys(Bzl)-OH, also known as Nα-Z-S-benzyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group of cysteine. The Z (benzyloxycarbonyl) group protects the amino group, while the benzyl group protects the thiol group, making it a valuable intermediate in the synthesis of complex peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Cys(Bzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by benzylation, which involves reacting the intermediate with benzyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Z-Cys(Bzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Z and benzyl protecting groups can be removed under specific conditions to yield free cysteine.

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form thioethers.

Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of disulfide bonds in peptides and proteins.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon is used as a catalyst for the removal of the Z group.

Sodium in Liquid Ammonia: Used for the removal of the benzyl group.

Electrophiles: Such as alkyl halides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Free Cysteine: Obtained after deprotection of this compound.

Thioethers: Formed from substitution reactions.

Disulfides: Formed from oxidation reactions.

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Building Block : Z-Cys(Bzl)-OH is extensively used as a building block in peptide synthesis. Its protective groups facilitate the selective formation and deprotection of functional groups, essential for constructing peptides with specific sequences and structures .

- Synthesis Techniques : Various synthetic methods utilize this compound to create peptides that require cysteine for structural stability or functionality. The compound's stability under mild conditions makes it particularly advantageous in complex peptide synthesis .

-

Protein Engineering

- Modification and Study : In protein engineering, this compound is employed to modify proteins for studying their structure and function. By selectively introducing cysteine residues into proteins, researchers can investigate the effects of these modifications on protein behavior and interactions .

- Disulfide Bond Formation : The thiol group of this compound can be oxidized to form disulfide bonds, which are critical for stabilizing protein structures.

-

Drug Development

- Peptide-Based Therapeutics : this compound is integral in developing peptide-based drugs. Its ability to protect cysteine residues allows for the synthesis of therapeutic agents with enhanced efficacy and specificity .

- Bioconjugation Applications : The compound is also used in bioconjugation processes, where peptides or proteins are conjugated with other molecules for drug delivery systems or diagnostic applications .

-

Biochemical Research

- Cysteine-Specific Modifications : Recent studies highlight the utility of this compound in cysteine-specific modifications, which are significant for biomolecular engineering and drug discovery. These modifications leverage the nucleophilicity of cysteine to achieve precise biochemical alterations .

- Innovative Functionalization Techniques : New methodologies utilizing this compound have been developed to enable multifaceted bioconjugation strategies that enhance the functionalization of peptides and proteins .

作用機序

The primary function of Z-Cys(Bzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Z group prevents unwanted reactions at the amino group, while the benzyl group protects the thiol group. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting groups can be removed under specific conditions to yield the desired peptide or protein.

類似化合物との比較

Z-Cys(Bzl)-OH is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:

Fmoc-Cys(Bzl)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

Boc-Cys(Bzl)-OH: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.

Ac-Cys(Bzl)-OH: Uses the acetyl (Ac) group for amino protection.

Each of these compounds offers different advantages in terms of stability, ease of removal, and compatibility with various synthetic methods. This compound is particularly valued for its stability and ease of removal under mild conditions .

生物活性

Z-Cys(Bzl)-OH, or Nα-Z-S-benzyl-L-cysteine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biochemical research. This compound is particularly noted for its protective group, which enhances its stability and reactivity in various biological applications. This article explores the biological activity of this compound, its applications in peptide synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cysteine residue protected by a benzyl group. The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₉NO₄S

- CAS Number : 3257-18-9

This compound is soluble in organic solvents and demonstrates unique reactivity due to the presence of the thiol group in cysteine, which can participate in various biochemical reactions.

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Cysteine residues are essential for forming disulfide bonds, which are crucial for the structural integrity and function of many proteins. The following sections detail its applications and case studies highlighting its biological significance.

Applications in Peptide Synthesis

- Peptide Coupling : this compound is utilized in Fmoc solid-phase peptide synthesis (SPPS), where it acts as a protected cysteine residue. Its benzyl protection allows for selective deprotection under mild conditions, facilitating the formation of peptides with disulfide bonds .

- Synthesis of Therapeutic Peptides : The compound has been employed in synthesizing various bioactive peptides, including those relevant to therapeutic applications such as insulin analogs and neuropeptides .

- Stability in Biological Systems : The protective benzyl group enhances the stability of cysteine during synthesis, reducing the risk of undesired side reactions such as oxidation or alkylation .

Case Studies

- Synthesis Optimization : A study demonstrated that this compound could be effectively coupled with glycine derivatives using proteolytic enzymes like papain, achieving yields up to 39.5% . This highlights the compound's utility in enzymatic peptide synthesis.

- Reactivity Studies : Research focused on the kinetics of hydrolysis and substitution reactions involving this compound has provided insights into optimizing conditions for peptide synthesis. These studies are critical for developing more efficient synthetic strategies .

- Comparative Analysis : A comparative analysis of various cysteine derivatives indicated that this compound offers unique advantages due to its combination of protective groups, enhancing its utility in specific synthetic applications while maintaining stability during handling .

Comparative Table of Cysteine Derivatives

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Z-Cysteine-OH | Unprotected cysteine | Highly reactive; prone to oxidation |

| N-Carbobenzoxy-S-benzyl-L-cysteine | Similar protecting group | Lacks p-nitrophenyl ester functionality |

| Acetylcysteine | Acetylated cysteine | Primarily used for antioxidant properties |

| Z-Cysteine-p-nitrophenyl ester | Directly comparable | Different protecting group; affects reactivity |

特性

IUPAC Name |

3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPNWHGYKFXQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3257-18-9 | |

| Record name | NSC164669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。